molecular formula C13H12ClN3OS B3606308 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide

5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide

Cat. No. B3606308
M. Wt: 293.77 g/mol
InChI Key: SWISVVFGINVCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide, also known as CMPT, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, making 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in cholesterol levels. Additionally, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to target specific cellular processes and study their effects in a controlled environment. However, one limitation of using 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is its potential toxicity at high concentrations. Careful dosing and monitoring of cells is necessary to ensure that 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide does not cause unintended harm to cells.

Future Directions

There are many potential future directions for the use of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide in research. One area of interest is the development of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide analogs with improved specificity and potency. Additionally, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide could be further studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, the use of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide in combination with other drugs could be explored to determine its potential as a combination therapy for cancer and other diseases.
Conclusion
In conclusion, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is a valuable tool for scientific research due to its specificity for certain enzymes and signaling pathways, as well as its anti-cancer and anti-inflammatory properties. While there are limitations to its use, careful dosing and monitoring can ensure that 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is used safely and effectively in lab experiments. With continued research, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide and its analogs could have a variety of potential applications in the treatment of cancer, inflammatory diseases, and other conditions.

Scientific Research Applications

5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have a variety of research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer cells. Additionally, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-chloro-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-8-4-3-5-9(6-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWISVVFGINVCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.